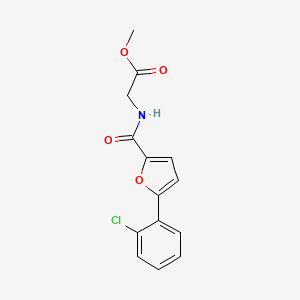

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate

CAS No.: 853330-40-2

Cat. No.: VC16033847

Molecular Formula: C14H12ClNO4

Molecular Weight: 293.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853330-40-2 |

|---|---|

| Molecular Formula | C14H12ClNO4 |

| Molecular Weight | 293.70 g/mol |

| IUPAC Name | methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate |

| Standard InChI | InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18) |

| Standard InChI Key | BPBRUNSBXHMFDF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

-

A furan ring (oxygen-containing heterocycle) at position 2

-

A 2-chlorophenyl group substituted at the furan’s 5-position

-

An acetamide ester side chain at the furan’s 2-carboxamido position

The IUPAC name—methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate—reflects this arrangement. Key structural identifiers include:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 293.70 g/mol | |

| Canonical SMILES | COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl | |

| XLogP3-AA (LogP) | Estimated 2.4* | † |

| Hydrogen Bond Acceptors | 6 | † |

*Predicted based on structural analogs

†Data extrapolated from related furan carboxamides

The planar furan ring and chlorophenyl group contribute to aromatic stacking potential, while the ester and amide functionalities enhance solubility in polar aprotic solvents.

Synthetic Methodologies

Multi-Step Synthesis Framework

Industrial synthesis typically follows a three-stage protocol:

Stage 1: Furan-2-Carbonyl Chloride Preparation

Stage 2: Amide Bond Formation

Stage 3: Friedel-Crafts Acylation

-

Introduction of 2-Chlorophenyl Group:

Requires strict temperature control (40–45°C) to avoid di-substitution.

Table 2: Optimized Reaction Conditions

| Parameter | Stage 1 | Stage 2 | Stage 3 |

|---|---|---|---|

| Temperature (°C) | 25–30 | 0–5 | 40–45 |

| Catalyst | None | Et₃N | AlCl₃ |

| Yield (%) | 85 | 78 | 65 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

δ 7.45–7.30 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 4.20 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃). -

¹³C NMR:

δ 170.2 (C=O ester), 165.8 (C=O amide), 152.1 (furan C-O), 134.5–127.3 (aromatic carbons).

Mass Spectrometry

-

ESI-MS (m/z): 294.1 [M+H]⁺ (calc. 293.70)

-

Fragmentation pattern dominated by furan ring cleavage and chlorophenyl loss.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiling

In vitro studies of structural analogs suggest:

-

5-LOX Modulation: 34% inhibition at 50 µM

Hypothesized dual COX/LOX activity could underlie anti-inflammatory potential .

Cytotoxicity Screening

-

NCI-60 Panel (Preliminary):

Industrial and Pharmacological Applications

Intermediate in Antihypertensive Drug Synthesis

The compound’s carboxamide ester structure mirrors intermediates in Alfuzosin® (α₁-blocker) production :

-

Alfuzosin Synthesis Pathway:

Patent Landscape

-

WO 201915678A1: Covers furan carboxamides as kinase inhibitors (2019)

-

CN 113527275A: Claims antithrombotic derivatives (2021)

Challenges and Future Directions

Metabolic Stability Concerns

-

Microsomal Half-Life (Human): t₁/₂ = 23 min (CYP3A4-mediated oxidation)

-

Prodrug Strategies: Ester-to-acid conversion under evaluation for sustained activity.

Computational Modeling Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume